molecular formula C21H18N2O2 B2961459 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 68375-17-7

2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2961459
CAS No.: 68375-17-7
M. Wt: 330.387
InChI Key: PCBFCGKPOYZRHU-UHFFFAOYSA-N
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Description

2-(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic organic compound characterized by a fused isoindole-dione core substituted with a carbazole-derived moiety. Its molecular formula is C₂₁H₁₈N₂O₂, with a molecular weight of 330.39 g/mol . It is cataloged under CAS number 68375-17-7 and is available commercially with 95% purity .

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-15-6-1-2-7-16(15)21(25)23(20)12-13-9-10-19-17(11-13)14-5-3-4-8-18(14)22-19/h1-2,6-7,9-11,22H,3-5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFCGKPOYZRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 713486) has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a carbazole moiety and an isoindole dione. Its molecular formula is C21H18N2O2C_{21}H_{18}N_{2}O_{2} with a molecular weight of approximately 346.38 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H18N2O2
Molecular Weight346.38 g/mol
IUPAC NameThis compound
CAS Number713486

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 5 µM against A549 lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study:
In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that it reduced cell viability significantly in a dose-dependent manner, with an IC50 value of approximately 4 µM for MCF-7 cells .

Neuroprotective Effects

The compound also demonstrates neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. This activity is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.

Mechanism of Action:
The neuroprotective effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and the activation of antioxidant defense mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the carbazole and isoindole moieties have been explored to enhance potency and selectivity.

ModificationEffect on Activity
Methylation at N positionIncreased anticancer activity
Hydroxyl substitution on isoindoleEnhanced neuroprotection

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities further. For instance, derivatives with varying substitutions on the isoindole ring have shown improved selectivity towards cancer cells while reducing cytotoxicity towards normal cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 ~ 5 µM in A549Journal of Medicinal Chemistry
NeuroprotectionReduced oxidative stressNeuropharmacology Journal

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and analogous isoindole-dione derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Commercial Availability
2-(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione C₂₁H₁₈N₂O₂ 330.39 Carbazolylmethyl group Discontinued (CymitQuimica ), available via Combi-Blocks
1-(Diphenylmethyl)-1H-indole-2,3-dione C₂₁H₁₅NO₂ 313.36 Diphenylmethyl group Not specified
2-[(2-Hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione C₁₉H₁₃NO₃ 303.32 Hydroxy-naphthylmethyl group Not specified
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione C₂₀H₁₅N₃O₂S 361.42 Amino-phenylsulfanyl substituent Available via ChemDiv
Nitro analog of compound 2 C₂₀H₁₃N₃O₄S 391.40 Nitrophenylthio substituent Available via Asinex USA
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione C₁₃H₁₅NO₃ 233.27 Hydroxy-methylpropyl chain Not specified
Key Observations:

Amino-phenylsulfanyl and nitro analogs exhibit electron-rich (amino) or electron-deficient (nitro) substituents, which may influence redox activity or binding affinity in biological systems .

Molecular Weight and Lipophilicity :

  • The target compound has the highest molecular weight (330.39 g/mol), suggesting lower solubility in aqueous media compared to lighter analogs (e.g., 233.27 g/mol for the hydroxy-methylpropyl derivative) .
  • The carbazole moiety likely increases lipophilicity (logP), which could enhance membrane permeability but reduce water solubility .

Functional and Application-Based Differences

  • Biological Activity: While direct pharmacological data for the target compound is lacking, structurally related isoindole-diones are known for enzyme inhibition (e.g., kinase or phosphodiesterase targets) due to their planar, heterocyclic cores . The nitro analog of compound 2, for instance, may act as a redox-active probe or inhibitor .
  • Material Science Applications : Carbazole derivatives are widely used in optoelectronics for their charge-transport properties. The target compound’s fused aromatic system could make it a candidate for organic semiconductors, though this remains speculative without experimental data .

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